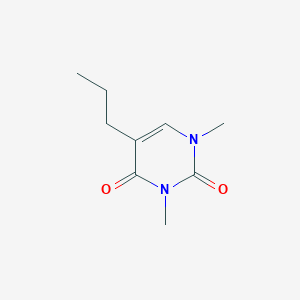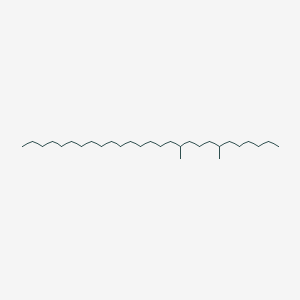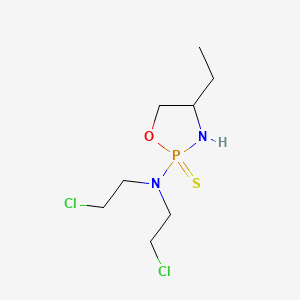![molecular formula C16H32O2Si B14429933 (1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one CAS No. 80615-74-3](/img/structure/B14429933.png)
(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one is a complex organic compound that features a tert-butyl(dimethyl)silyl group attached to a cyclohexylbutanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The cyclohexylbutanone moiety can be introduced through various organic synthesis techniques, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis, such as temperature control and anhydrous environment.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing the tert-butyl(dimethyl)silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products
The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted silyl ethers, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis to prevent unwanted reactions.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Potential use in drug development due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions, thereby increasing the selectivity and yield of the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for similar purposes in protecting hydroxyl groups.
Trimethylsilyl chloride (TMS-Cl): Another silylating agent used for protecting groups.
Triisopropylsilyl chloride (TIPS-Cl): Offers greater steric hindrance and stability compared to TBDMS-Cl.
Uniqueness
(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one is unique due to its specific structural configuration, which provides enhanced stability and selectivity in protecting hydroxyl groups. Its cyclohexylbutanone moiety also adds to its versatility in various synthetic applications.
Propiedades
Número CAS |
80615-74-3 |
|---|---|
Fórmula molecular |
C16H32O2Si |
Peso molecular |
284.51 g/mol |
Nombre IUPAC |
(1S)-1-[tert-butyl(dimethyl)silyl]oxy-1-cyclohexylbutan-2-one |
InChI |
InChI=1S/C16H32O2Si/c1-7-14(17)15(13-11-9-8-10-12-13)18-19(5,6)16(2,3)4/h13,15H,7-12H2,1-6H3/t15-/m0/s1 |
Clave InChI |
KPCQMUGOTUXNTL-HNNXBMFYSA-N |
SMILES isomérico |
CCC(=O)[C@H](C1CCCCC1)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCC(=O)C(C1CCCCC1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
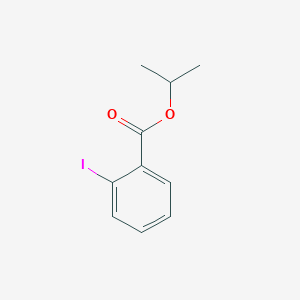

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
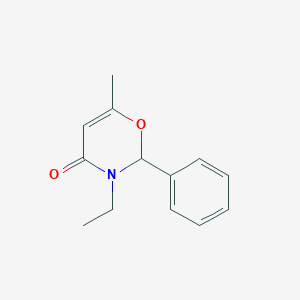
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
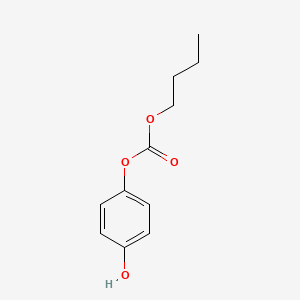
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
